molecular formula C13H10ClN3O B3859764 N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B3859764
M. Wt: 259.69 g/mol
InChI Key: UQLGATAAIPGKPM-CXUHLZMHSA-N
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Description

N'-[(E)-(2-Chlorophenyl)methylidene]pyridine-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyridine-2-carbohydrazide backbone and a 2-chlorophenyl substituent linked via an imine group in the E-configuration. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties. Its synthesis typically involves the condensation of pyridine-2-carbohydrazide with 2-chlorobenzaldehyde under reflux conditions in ethanol, followed by crystallization .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-11-6-2-1-5-10(11)9-16-17-13(18)12-7-3-4-8-15-12/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLGATAAIPGKPM-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Cyclization Reactions

Reagents/Conditions :

  • Cu/Rh catalysis (e.g., CuI, RhCl(PPh₃)₃) in ethanol under reflux.

  • Nitroolefins or diketones as cyclization partners.

Products :

  • Pyrazole derivatives via [3+2] cycloaddition or stepwise mechanisms. For example, hydrazide reacts with nitroolefins to form nitropyrazolidine intermediates, which cyclize to 1,3,5-trisubstituted pyrazoles .

Mechanism :

  • Stepwise β-protonation, nucleophilic addition, and aromatization .

  • Yields range from 50–85% depending on substituents .

Reduction Reactions

Reagents/Conditions :

  • NaBH₄ or LiAlH₄ in THF/EtOH at 0–25°C.

Products :

  • Amine derivatives via reduction of the hydrazone (-C=N-) bond to -CH₂-NH-.

Evidence :

  • Analogous hydrazones reduced to amines with >70% yields .

  • IR confirmation: Loss of C=N stretch (~1600 cm⁻¹) and appearance of NH stretches (~3300 cm⁻¹) .

Substitution at Chlorophenyl Group

Reagents/Conditions :

  • Nucleophiles (e.g., amines, thiols) in DMF with K₂CO₃ at 80°C.

Products :

  • 2-Substituted aryl derivatives (e.g., -NH₂, -SH replacing Cl).

Example :

  • Cl substituent in 2-chlorophenyl hydrazides undergoes SNAr with piperidine to yield 2-piperidinyl derivatives .

Coordination Chemistry

Reagents/Conditions :

  • Transition metal salts (e.g., Cu(II), Ru(II)) in methanol.

Products :

  • Metal complexes with N,O-chelation.

Key Findings :

  • Pyridyl and hydrazide N/O atoms coordinate metals, forming octahedral or square-planar complexes .

  • Such complexes exhibit enhanced biological activity (e.g., antimicrobial) .

Oxidation Reactions

Reagents/Conditions :

  • H₂O₂ or KMnO₄ in acidic/neutral media.

Products :

  • Oxidized hydrazides (e.g., formation of carboxylic acids or nitro groups).

Mechanism :

  • Hydrazone cleavage to pyridine-2-carboxylic acid and 2-chlorobenzaldehyde derivatives .

Mechanistic Insights

  • Cyclization : Proceeds via nitropyrazolidine intermediates, as confirmed by X-ray crystallography .

  • Substitution : 2-Chloro group’s para-directing effect facilitates nucleophilic attack .

  • Coordination : IR and XRD data confirm bidentate binding via pyridyl N and hydrazide O .

Spectral Validation

  • IR : Loss of C=N (1600 cm⁻¹) and new NH stretches (3300 cm⁻¹) post-reduction .

  • ¹H NMR : Hydrazone proton (δ 8.5–8.7 ppm) shifts upon metal coordination .

Scientific Research Applications

Chemistry

  • Coordination Chemistry:
    • N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is essential for developing new catalysts and materials.
  • Synthetic Intermediate:
    • The compound serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

Biology

  • Enzyme Inhibition:
    • Studies indicate that this compound can inhibit specific enzymes involved in cancer proliferation, making it a candidate for anticancer drug development. Its azomethine linkage allows it to form coordination bonds with metal ions, potentially modulating enzyme activity.
  • Antioxidant Activity:
    • Preliminary research suggests that this compound exhibits antioxidant properties, which may protect cells from oxidative stress, a contributor to various diseases.
  • Antimicrobial Properties:
    • The compound has demonstrated antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Medicine

  • Anticancer Research:
    • The antiproliferative effects of the compound have been explored in vitro against cancer cell lines such as HeLa cells, showing an IC50 value of 15 µM, suggesting significant potential for therapeutic applications.
  • Drug Development:
    • Given its diverse biological activities, this compound is being investigated for potential applications in drug formulation aimed at treating various diseases, including cancer and infections.
  • Anticancer Activity Study:
    In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antioxidant Activity Assessment:
    A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants .
  • Enzyme Inhibition Mechanism:
    Research focused on the mechanism by which this compound inhibits specific enzymes related to cancer metabolism revealed that it binds to the active site of these enzymes, preventing substrate access and thereby inhibiting their activity .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Phenyl Derivatives
  • 2-Chlorophenyl vs. 4-Fluorophenyl :
    • N'-[(E)-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide () replaces the 2-chlorophenyl group with a 4-fluorophenyl moiety. The fluorinated derivative exhibits reduced antiproliferative activity compared to chlorinated analogs in certain cancer cell lines, highlighting the importance of halogen position (2- vs. 4-) and electronic effects .
    • N′-[(E)-(2-Bromophenyl)methylidene]pyridine-2-carbohydrazide : Bromine substitution at the 2-position enhances cytotoxicity (IC50 = 101.14 µM in H1563 cells) compared to chlorine, likely due to increased lipophilicity and improved membrane permeability .
Heterocyclic Substituents
  • N′-[(E)-1-(2-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide () combines pyrazole and thiophene moieties, showing enhanced solubility in polar aprotic solvents (e.g., DMSO) due to increased hydrogen-bonding capacity .

Backbone Modifications: Pyridine vs. Other Heterocycles

Compound Name Backbone Key Substituent Biological Activity Reference
N'-[(E)-(2-Chlorophenyl)methylidene]pyridine-2-carbohydrazide Pyridine-2-carbohydrazide 2-Chlorophenyl Moderate antimicrobial activity
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Quinoline-4-carbohydrazide 6-Fluoro-2-hydroxyquinoline Enhanced Cu(II) chelation, improved antifungal activity
E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide Adamantane-1-carbohydrazide Pyridine-3-yl Broad-spectrum antibacterial (MIC = 8 µg/mL against S. aureus)
N′-[(E)-(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide Adamantane-1-carbohydrazide 5-Nitrothiophen-2-yl Antifungal (MIC = 16 µg/mL against C. albicans)

Key Observations :

  • Quinoline derivatives () exhibit superior metal-binding capacity due to the hydroxyl and fluorine groups, enabling stable Cu(II)/Zn(II) complexes with enhanced bioactivity .
  • Adamantane-based hydrazones () demonstrate higher thermal stability (decomposition >300°C) and solubility in organic solvents, attributed to the rigid adamantane framework .

Physicochemical Properties

  • Melting Points :
    • The parent compound (2-chlorophenyl derivative) has a melting point range of 257–259°C, comparable to imidazopyridine analogs (e.g., 7a: 257–259°C) .
    • Adamantane derivatives exhibit higher decomposition temperatures (>300°C) due to structural rigidity .
  • Solubility: Most hydrazide-hydrazones are insoluble in water but soluble in DMSO/DMF, critical for biological testing . Pyrazole-thiophene hybrids () show improved solubility in methanol, enabling easier purification .

Biological Activity

N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide is a compound belonging to the class of Schiff bases, characterized by the presence of an azomethine group (-C=N-). This compound has attracted significant attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide
  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 275.69 g/mol
  • Chemical Structure : The compound features a pyridine ring, a hydrazone linkage (-C=N-), and a chlorine substituent on the phenyl group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The azomethine group can form coordination bonds with metal ions, potentially modulating enzyme activities. This property has been explored in enzyme inhibition studies, particularly against targets involved in cancer proliferation.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Antiproliferative Effects : Research indicates that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Pharmacological Effects

This compound has shown promise in various pharmacological contexts:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antioxidative Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential applications in preventing oxidative damage in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in MCF-7 cells
AntioxidantFree radical scavenging activity
Enzyme InhibitionPotential modulation of enzyme activities

Significant Research Findings

  • Anticancer Evaluation :
    • A study conducted by researchers evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating significant growth inhibition at micromolar concentrations .
  • Oxidative Stress Mitigation :
    • Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it effectively reduced oxidative stress markers in cellular models .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that this compound interacts with key enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide?

The compound is synthesized via a Schiff base condensation reaction between pyridine-2-carbohydrazide and 2-chlorobenzaldehyde. Typical conditions involve refluxing in ethanol or methanol with catalytic acetic acid to drive imine bond formation . Purification is achieved through recrystallization or column chromatography. Reaction progress is monitored by TLC or NMR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR : Confirms hydrazone bond formation (δ 8.5–9.5 ppm for the –NH– proton and δ 10–11 ppm for the azomethine –CH=N– proton) .
  • IR : Stretching bands at ~1600–1650 cm⁻¹ (C=N) and ~3200–3300 cm⁻¹ (N–H) validate the Schiff base structure .
  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π–π stacking). For example, orthorhombic systems (e.g., Pbca) with unit cell parameters (e.g., a = 8.254 Å, b = 11.549 Å, c = 26.196 Å) are common for hydrazide derivatives .

Q. How does this compound interact with metal ions?

The hydrazone moiety (–NH–N=C–) acts as a tridentate ligand, coordinating via the pyridine nitrogen, azomethine nitrogen, and carbonyl oxygen. For example, Cd(II) and Ni(II) complexes exhibit octahedral geometries, confirmed by X-ray diffraction and magnetic susceptibility measurements .

Advanced Research Questions

Q. How can computational methods like DFT/TD-DFT enhance understanding of its electronic properties?

Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and stability of metal complexes. Time-dependent DFT (TD-DFT) models electronic transitions (e.g., ligand-to-metal charge transfer) observed in UV-Vis spectra. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, F···π) in crystal packing .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond-length variations) arise from dynamic effects in solution vs. solid-state rigidity. Cross-validate using:

  • Variable-temperature NMR to assess conformational flexibility.
  • Single-crystal X-ray diffraction with software like SHELXL or WinGX for high-precision refinement .
  • EPR spectroscopy for paramagnetic complexes to confirm geometry .

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce crystallinity. Ethanol/water mixtures balance yield and purity .
  • Catalyst screening : Substituents on the aldehyde (e.g., electron-withdrawing –Cl) influence condensation kinetics. Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction rates .

Q. What methodologies evaluate its potential as a corrosion inhibitor?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in corrosive media (e.g., 0.5 M HCl).
  • Potentiodynamic polarization : Determines inhibition efficiency (e.g., ~85–95% for similar hydrazides at 10⁻³ M concentration) .
  • Quantum chemical calculations : Correlate molecular descriptors (e.g., HOMO-LUMO gap) with experimental inhibition performance .

Q. How are biological activities (e.g., antimicrobial, anticancer) assessed?

  • Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cell lines (e.g., K562 leukemia) to determine IC₅₀ values. Metal complexes often show enhanced activity due to improved membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide
Reactant of Route 2
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N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.